molecular formula C17H12N2O3S2 B2391075 (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate CAS No. 315683-14-8

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate

Cat. No. B2391075
M. Wt: 356.41
InChI Key: RLAKFLOUJJZSSZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactivity

Thiazolidinones and their derivatives, including compounds with pyridinyl and benzoyl groups, are key intermediates in organic synthesis. They have been utilized in reactions with nitrile oxides to form a range of compounds, demonstrating their versatility in synthetic chemistry. For example, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution afford compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions underscore the reactivity of thiazolidinone derivatives and their utility in synthesizing complex organic molecules (Kandeel & Youssef, 2001).

Antiproliferative Activities

Some thiazolidinone derivatives have been synthesized and tested for their antiproliferative effects on human leukemic cells. These studies reveal the potential of certain compounds within this class to exhibit potent activity against various cancer cell lines, highlighting the promise of thiazolidinones in medicinal chemistry and drug development for cancer therapy (Sharath Kumar et al., 2014).

Catalytic Applications

Thiazolidinone derivatives have also been explored for their catalytic activities, particularly in the context of olefin oxidation. Dioxidovanadium(V) complexes involving thiazol-hydrazone donor ligands demonstrate catalytic activity in the oxidation of olefins, using hydrogen peroxide as an oxidant. This application illustrates the potential of thiazolidinone-based compounds in catalysis, contributing to the development of green and efficient synthetic methodologies (Ghorbanloo et al., 2017).

Photophysical Properties

Thiazolidinone derivatives have been synthesized and characterized for their photophysical properties, with potential applications in materials science. The study of novel d-π-A chromophores based on thiazolidinone structures reveals insights into their absorption and emission characteristics, contributing to the development of materials with specific optical properties (Jachak et al., 2021).

properties

IUPAC Name

methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-22-16(21)12-5-2-6-13(9-12)19-15(20)14(24-17(19)23)8-11-4-3-7-18-10-11/h2-10H,1H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKFLOUJJZSSZ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate

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